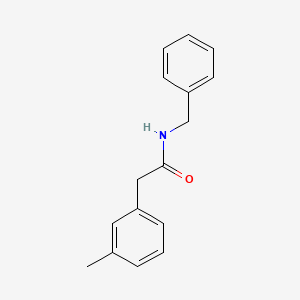

N-benzyl-2-(3-methylphenyl)acetamide

Description

N-Benzyl-2-(3-methylphenyl)acetamide (molecular formula: C24H22N4OS, average mass: 414.527 g/mol) is a tertiary amide featuring a benzyl group attached to the nitrogen atom and a 3-methylphenyl substituent on the acetamide backbone . This compound is identified by CAS RN 538336-55-9 and ChemSpider ID 2952043.

Properties

IUPAC Name |

N-benzyl-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-6-5-9-15(10-13)11-16(18)17-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGYWWQRRINRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 3-methylphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted aromatic compounds .

Scientific Research Applications

N-benzyl-2-(3-methylphenyl)acetamide has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Tetrahydroisoquinoline-Based Acetamides

Several N-benzyl-2-acetamide derivatives incorporate tetrahydroisoquinoline scaffolds with varying substituents, influencing their pharmacological profiles (e.g., orexin receptor antagonism) and synthetic accessibility:

Key Observations :

- Substituents at the 6- and 7-positions of the tetrahydroisoquinoline ring significantly impact yields, with electron-donating groups (e.g., methoxy) favoring moderate-to-high yields (24–65%) .

- Steric hindrance from bulkier groups (e.g., benzyloxy in 17d) reduces yields (35%) compared to smaller substituents .

Heterocyclic Analogues

Compounds with imidazole or triazole moieties demonstrate distinct electronic and structural properties:

Key Observations :

Substituent Effects on Physicochemical Properties

Meta-substitution on the phenyl ring alters crystallinity and solubility:

Key Observations :

Phenoxy and Alkoxy Variants

Replacement of the phenyl group with phenoxy or alkoxy chains modifies electronic profiles:

| Compound ID | Structure | Yield (%) | Application | Reference |

|---|---|---|---|---|

| N-Benzyl-2-(3-methylphenoxy)acetamide | Phenoxy linker | Not reported | Intermediate for drug discovery | |

| 17a | 6-Propoxy | 44 | Not specified |

Key Observations :

- Alkoxy chains (e.g., propoxy in 17a) improve solubility in polar solvents but may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.